molecular formula C13H10Cl2O B164927 4,4'-Dichlorobenzhydrol CAS No. 90-97-1

4,4'-Dichlorobenzhydrol

Cat. No. B164927
CAS RN: 90-97-1
M. Wt: 253.12 g/mol
InChI Key: PHUYGURFBULKPA-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzhydrol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a secondary alcohol that is diphenylmethanol which carries chloro groups at positions 4 and 4’. It is a metabolite of the insecticide DDT .


Synthesis Analysis

While specific synthesis methods for 4,4’-Dichlorobenzhydrol were not found in the search results, it’s worth noting that similar compounds like 4-Chlorobenzhydrol and 4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol .


Molecular Structure Analysis

The molecular formula of 4,4’-Dichlorobenzhydrol is C13H10Cl2O, and its molecular weight is 253.12 . The structure consists of two chlorophenyl groups attached to a central carbon atom, which is also attached to a hydroxyl group .


Physical And Chemical Properties Analysis

4,4’-Dichlorobenzhydrol is a solid at 20°C . Its melting point is between 93-95°C .

Scientific Research Applications

  • Spectroscopy : 4,4’-Dichlorobenzhydrol has been analyzed using various spectroscopic techniques, including NMR, FTIR, Raman, and Mass Spectrometry (GC) . These techniques are used to study the structure and properties of the compound, which can provide valuable information for its applications in various fields.

  • Chemical Database : The National Institute of Standards and Technology (NIST) has included 4,4’-Dichlorobenzhydrol in its Chemistry WebBook , indicating that it is a compound of interest in the field of chemistry.

  • Commercial Availability : 4,4’-Dichlorobenzhydrol is commercially available from chemical suppliers such as Sigma-Aldrich , suggesting that it is used in research and possibly in industrial applications.

  • Spectroscopy : 4,4’-Dichlorobenzhydrol has been analyzed using various spectroscopic techniques, including NMR, FTIR, Raman, and Mass Spectrometry (GC) . These techniques are used to study the structure and properties of the compound, which can provide valuable information for its applications in various fields.

  • Chemical Database : The National Institute of Standards and Technology (NIST) has included 4,4’-Dichlorobenzhydrol in its Chemistry WebBook , indicating that it is a compound of interest in the field of chemistry.

  • Commercial Availability : 4,4’-Dichlorobenzhydrol is commercially available from chemical suppliers such as Sigma-Aldrich , suggesting that it is used in research and possibly in industrial applications.

Safety And Hazards

4,4’-Dichlorobenzhydrol should be handled with gloves. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

While specific future directions for 4,4’-Dichlorobenzhydrol were not found in the search results, it’s worth noting that the compound is an important raw material and intermediate used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . This suggests that future research and development could focus on finding new applications and improving the synthesis methods for this compound.

properties

IUPAC Name

bis(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUYGURFBULKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075367
Record name p,p'-Dichlorobenzhydrol
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Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichlorobenzhydrol

CAS RN

90-97-1
Record name 4,4′-Dichlorobenzhydrol
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Record name 4,4'-Dichlorobenzhydrol
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Record name 90-97-1
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Record name p,p'-Dichlorobenzhydrol
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Record name 4,4'-dichloro-α-phenylbenzylic alcohol
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Record name 4,4'-DICHLOROBENZHYDROL
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Synthesis routes and methods I

Procedure details

To a solution of 4,4'-dichlorobenzophenone (2.51 g) in isopropyl alcohol (15 ml) was added sodium borohydride (0.45 g). The mixture was stirred for 4 hours at 50° C. and poured into diluted hydrochloric acid (60 ml). The organic layer was extracted with ethyl acetate (20 ml) and washed with water (30 ml×2). The solution was dried over magnesium sulfate. The solvent was removed in vacuo to give colorless oil of bis(4-chlorophenyl)methanol (2.50 g).
Quantity
2.51 g
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0.45 g
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15 mL
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60 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
RV Subba-Rao, M Alexander - Applied and environmental …, 1985 - Am Soc Microbiol
Resting cells of bacteria grown in the presence of diphenylmethane oxidized substituted analogs such as 4-hydroxydiphenylmethane, bis(4-hydroxyphenyl)methane, bis(4-chlorophenyl…
Number of citations: 80 journals.asm.org
SN Deshmukh, HN Nigg, JH Stamper, CR Bryan… - Bulletin of environmental …, 1987 - Springer
Dicofol (1, 1-bis (4-chlorophenyl)-2, 2, 2-trichloroethanol) is used in Florida citrus for control of the citrus rust mite and spider mites. In 1983, the US Environmental Protection Agency …
Number of citations: 5 link.springer.com
F Qiao, M Gao, H Yan - Journal of Separation Science, 2016 - Wiley Online Library
A new type of molecularly imprinted ionic liquid magnetic microspheres was synthesized by aqueous suspension polymerization, using 4,4′‐dichlorobenzhydrol as a dummy template, …
P Xiao, T Mori, I Kamei, R Kondo - Biodegradation, 2011 - Springer
1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) was used as the substrate for a degradation experiment with the white rot fungi Phlebia lindtneri GB-1027 and Phlebia brevispora …
Number of citations: 84 link.springer.com
HA Smith, RG Thompson - Journal of the American Chemical …, 1955 - ACS Publications
The behavior of the following benzhydrols and symmetrical benzhydryl ethers in 100% sulfuric acid has been studied: 4, 4'-dichlorobenzhydrol, 2, 3, 4, 5, 6-pentamethylbenzhydrol, 2, 2', …
Number of citations: 11 pubs.acs.org
C Yang, T Lv, H Yan, G Wu, H Li - Journal of Agricultural and Food …, 2015 - ACS Publications
A new kind of glyoxal–urea–formaldehyde molecularly imprinted resin (GUF-MIR) was synthesized by a glyoxal–urea–formaldehyde (GUF) gel imprinting method with 4,4′-…
Number of citations: 33 pubs.acs.org
JR Brown, H Hughes, S Viriyanondha - Toxicology and applied …, 1969 - Elsevier
This study was divided into two parts: (1) the 7-day intraperitoneal LD50 of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol (Kelthane) was determined, and subsequently groups of rats …
Number of citations: 31 www.sciencedirect.com
A Ghazal - Toxicology and Applied Pharmacology, 1964 - Elsevier
1,1-Dichloro-2,2-bis(p-chlorophenyl) ethylene (DDE); 2,2-bis(p-chlorophenyl) acetic acid (DDA); bis(p-chlorophenyl)methane; 4,4′-dichlorobenzhydrol; 4,4′-dichlorobenzophenone; …
Number of citations: 3 www.sciencedirect.com
J Sternburg, CW Kearns - Journal of Economic Entomology, 1952 - cabdirect.org
It is shown by the experiments described in the first paper, which are noticed in more detail elsewhere [RAE, A 40 347], that Melanoplus differentialis (Thos.), M. femur-rubrum (Deg.) …
Number of citations: 59 www.cabdirect.org
M Wang, F Qiao, H Yan - Green Chemistry, 2021 - pubs.rsc.org
Molecularly imprinted polymers (MIPs) are conventionally synthesized in organic solvents, resulting in poor compatibility with water and weak molecular recognition of targets in …
Number of citations: 15 pubs.rsc.org

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